molecular formula C19H20Cl2N2O3S B6046485 2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide

2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide

Cat. No.: B6046485
M. Wt: 427.3 g/mol
InChI Key: UFDQHAMBQKKIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide is an organic compound with a complex structure that includes dichloro, cyclohexylsulfamoyl, and phenylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide typically involves multiple steps. One common method starts with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reaction with cyclohexylamine to introduce the cyclohexylsulfamoyl group. The final step involves the amidation with aniline to form the N-phenylbenzamide structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-sulfamoylbenzoic acid
  • 2,4-Dichloro-5-(N-aryl/alkyl)sulfamoylbenzoic acid
  • 2,4-Dichloro-5-methylbenzenesulfonamide

Uniqueness

2,4-Dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific chemical properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-(cyclohexylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c20-16-12-17(21)18(27(25,26)23-14-9-5-2-6-10-14)11-15(16)19(24)22-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,23H,2,5-6,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQHAMBQKKIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.